5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole
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Description
5-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H20N4O2 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.15862589 g/mol and the complexity rating of the compound is 418. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
- The lithiation of methyl-substituted heteroaromatic compounds, including 1,2,4-oxadiazoles, has been studied, highlighting reactions such as lateral lithiation, ring cleavage, and addition of butyllithium to the ring. This research provides foundational knowledge on the chemical behavior and potential synthetic pathways involving similar structures (Micetich, 1970).
Pharmacological Potential
- A study on novel 1,3,4-oxadiazole analogues, including derivatives close to the queried compound, assessed their antimicrobial and antitubercular activities. The research found significant bioactivity against Mycobacterium tuberculosis, suggesting potential applications in developing new therapeutics (Ahsan et al., 2011).
Computational and Pharmacological Evaluations
- Research focused on the computational and pharmacological evaluation of heterocyclic 1,3,4-oxadiazole and pyrazole derivatives explored their potential for toxicity assessment, tumor inhibition, and anti-inflammatory actions. This work underscores the importance of computational methods in predicting the bioactivity of new compounds (Faheem, 2018).
Material Sciences and Chemistry
- The synthesis of novel 1,2,4-oxadiazole compounds through reactions initiated by sodium dithionite is part of ongoing research into new materials and chemical entities. Such studies contribute to a broader understanding of oxadiazoles' potential in material science and organic synthesis (Yang et al., 2007).
Properties
IUPAC Name |
5-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2/c1-12-16(13(2)22(20-12)15-6-4-3-5-7-15)10-17-19-18(21-24-17)14-8-9-23-11-14/h3-7,14H,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHXVSRZGIVKRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CC3=NC(=NO3)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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